N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide

Description

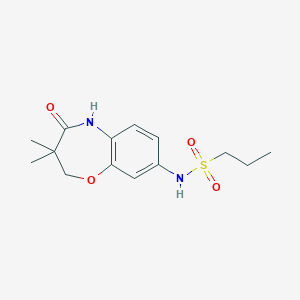

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide is a synthetic small molecule characterized by a benzoxazepine core fused to a benzene ring. The structure features a 3,3-dimethyl substitution at the oxazepine ring, a ketone group at position 4, and a propane-1-sulfonamide substituent at position 8.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-4-7-21(18,19)16-10-5-6-11-12(8-10)20-9-14(2,3)13(17)15-11/h5-6,8,16H,4,7,9H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHVCBOSBKXSQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)C(CO2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide typically involves multiple stepsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzoxazepine ring.

Reduction: Reduction reactions can alter the oxidation state of the compound, potentially affecting its biological activity.

Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in chemical synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

Medicine: Its unique structure and potential pharmacological properties are of interest in drug discovery and development.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis

- Substituent Effects: The propane-1-sulfonamide group in the target compound may confer greater solubility compared to the aromatic sulfonamide in the PDB 6EW compound.

- Electronic Properties : The trifluoroethyl group in the PDB 6EW compound introduces strong electron-withdrawing effects, which could influence binding affinity to hydrophobic pockets in proteins. The target compound’s aliphatic sulfonamide lacks this feature but may exhibit more flexible interactions.

- Synthetic Accessibility : The target compound’s simpler structure (smaller molecular weight, fewer substituents) suggests easier synthesis compared to the multi-substituted PDB 6EW analog.

Broader Context of Sulfonamide Derivatives

While describes unrelated sulfonamide-containing compounds (e.g., N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide derivatives), these molecules differ fundamentally in their core structures (oxazolone vs. benzoxazepine), limiting direct comparison . However, they underscore the versatility of sulfonamide groups in drug design, often utilized for hydrogen bonding and electrostatic interactions with biological targets.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide is a complex organic compound with notable biological activities. Its unique structure, characterized by a benzoxazepine ring and sulfonamide functional group, suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₂₃N₃O₃S, and it has a molecular weight of approximately 357.46 g/mol. The presence of the sulfonamide group enhances its solubility and bioavailability, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₃S |

| Molecular Weight | 357.46 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator of receptor activity. The sulfonamide moiety is known for its antibacterial properties, while the benzoxazepine structure may contribute to neuroactive effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group is particularly effective against various bacterial strains by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

Anticancer Potential

Studies have shown that benzoxazepine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl) have demonstrated efficacy in inhibiting tumor growth in vitro and in vivo models.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of benzoxazepine derivatives on various cancer cell lines. The results showed that these compounds inhibited cell proliferation and induced apoptosis through the activation of caspase pathways (Ding et al., 2012).

- Antimicrobial Studies : In vitro tests revealed that similar sulfonamide-containing compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria (Al-Safarjalani et al., 2005).

Research Findings

Recent findings suggest that the compound may also possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.